Methanesulfinyl chloride

Catalog No.
S3344302
CAS No.
676-85-7
M.F
CH3ClOS
M. Wt
98.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfinyl chloride

CAS Number

676-85-7

Product Name

Methanesulfinyl chloride

IUPAC Name

methanesulfinyl chloride

Molecular Formula

CH3ClOS

Molecular Weight

98.55 g/mol

InChI

InChI=1S/CH3ClOS/c1-4(2)3/h1H3

InChI Key

LURSUHVHQZXABT-UHFFFAOYSA-N

SMILES

CS(=O)Cl

Canonical SMILES

CS(=O)Cl

The exact mass of the compound Methanesulfinyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanesulfinyl chloride is a highly reactive, moisture-sensitive electrophile utilized primarily as a precise sulfinylating agent in advanced organic synthesis. Unlike standard chlorinating or sulfonylating reagents, it transfers a compact methanesulfinyl group (-S(O)CH3) to nucleophiles such as alcohols, amines, and carbon centers. This specific reactivity profile makes it an essential precursor for the synthesis of chiral methyl sulfoxides, methanesulfinamides, and specialized sulfinate esters. Procurement of this exact compound is typically driven by the need to access the +4 sulfur oxidation state with minimal steric bulk, enabling downstream transformations that are impossible with fully oxidized sulfonyl analogs[1].

Substituting methanesulfinyl chloride with the ubiquitous methanesulfonyl chloride (MsCl) fundamentally alters the reaction trajectory; MsCl yields sulfonates (oxidation state +6) which act strictly as leaving groups, whereas methanesulfinyl chloride yields sulfinates (oxidation state +4) that can undergo unique redox chemistry, such as the Pummerer rearrangement. Furthermore, attempting to substitute it with other sulfinylating agents like p-toluenesulfinyl chloride introduces a bulky aromatic ring. This added steric mass can severely hinder reactions with complex, sterically congested nucleophiles and alters the solubility and crystallinity of the resulting downstream pharmaceutical intermediates .

Thermal Disproportionation Rate and Cold-Chain Requirements

A critical procurement differentiator for methanesulfinyl chloride is its thermal instability compared to fully oxidized analogs. While methanesulfonyl chloride is shelf-stable at room temperature, methanesulfinyl chloride disproportionates into methanesulfonyl and methanesulfenyl chlorides at 25 °C. This necessitates strict sub-zero storage and cold-chain logistics to maintain reagent integrity [1].

Evidence DimensionRoom temperature stability and storage requirement
Target Compound DataDisproportionates at 25 °C (requires strict sub-zero storage)
Comparator Or BaselineMethanesulfonyl chloride: Shelf-stable at 25 °C
Quantified DifferenceComplete divergence in shelf-life and handling temperature requirements
ConditionsNeat liquid storage at 25 °C

Buyers must ensure cold-chain logistics and immediate low-temperature storage upon receipt to prevent reagent degradation and batch failure.

Steric Profile in the Sulfinylation of Hindered Nucleophiles

When synthesizing sulfinate esters from sterically hindered alcohols, bulky reagents like p-toluenesulfinyl chloride can force sulfurane intermediates into pseudorotation, lowering yields or stereoselectivity. Methanesulfinyl chloride provides a highly compact -S(O)CH3 group, minimizing steric clash and improving conversion rates for complex secondary and tertiary substrates [1].

Evidence DimensionSteric bulk of the sulfinylating group
Target Compound DataCompact methyl group (-CH3)
Comparator Or Baselinep-Toluenesulfinyl chloride: Bulky aromatic p-tolyl group
Quantified DifferenceElimination of aromatic steric bulk, preventing forced pseudorotation in sulfurane intermediates
ConditionsSulfinylation of sterically hindered chiral alcohols

Procuring the methyl-substituted chloride is essential when functionalizing complex, sterically congested API intermediates where bulky aryl reagents fail.

18O-Isotopic Labeling Incorporation Efficiency

Traditional methods for synthesizing 18O-labeled sulfinyl chlorides max out at a theoretical 50% isotopic incorporation. By utilizing methanesulfinyl chloride synthesized via the oxidative chlorination of dimethyl disulfide in the presence of 18O-hexamethyldisiloxane, researchers can achieve up to 92.5% 18O incorporation into the sulfinyl moiety, making it the premier reagent for oxygen-labeled sulfur compounds [1].

Evidence Dimension18O Isotope Incorporation Limit
Target Compound DataMethanesulfinyl chloride (via siloxane method): 92.5% incorporation
Comparator Or BaselineTraditional sulfinyl chloride synthesis: Maximum 50% theoretical incorporation
Quantified Difference42.5% absolute increase in isotopic labeling efficiency
ConditionsOxidative chlorination with 18O-hexamethyldisiloxane at -10 to 25 °C

For pharmaceutical tracking and mechanistic studies, this compound enables near-quantitative oxygen-18 labeling, drastically reducing the cost of wasted isotopes.

Synthesis of 18O-Labeled Pharmacokinetics Standards

Leveraging its exceptionally high isotopic incorporation efficiency (up to 92.5%), methanesulfinyl chloride is the optimal precursor for generating 18O-labeled sulfoxides and sulfinamides used as internal standards in mass spectrometry and ADME studies [1].

Chiral Auxiliary Generation via Hindered Alcohols

Due to its compact steric profile, this compound is highly effective for forming diastereomeric methanesulfinates with bulky chiral alcohols (such as menthol or diacetone-D-glucose). These intermediates are critical for the asymmetric synthesis of optically pure sulfoxides [2].

Precursor for Pummerer-Type Rearrangements

Because it installs a sulfur atom in the +4 oxidation state, the resulting methyl sulfoxides can be subjected to Pummerer rearrangements, allowing for complex C-C or C-heteroatom bond formations that are inaccessible when using standard sulfonylating agents [2].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 07-26-2023

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